N1,N4-dipropyl-1,4-diazepane-1,4-dicarboxamide
Description
Properties
IUPAC Name |
1-N,4-N-dipropyl-1,4-diazepane-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N4O2/c1-3-6-14-12(18)16-8-5-9-17(11-10-16)13(19)15-7-4-2/h3-11H2,1-2H3,(H,14,18)(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLJUVBTQXDNPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCCN(CC1)C(=O)NCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N4-dipropyl-1,4-diazepane-1,4-dicarboxamide typically involves the reaction of 1,4-diazepane with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N1,N4-dipropyl-1,4-diazepane-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding amine derivative.
Substitution: The major product is the substituted diazepane derivative.
Scientific Research Applications
N1,N4-dipropyl-1,4-diazepane-1,4-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N4-dipropyl-1,4-diazepane-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Insights
- Flexibility vs. Rigidity : The diazepane and piperazine derivatives exhibit ring flexibility, favoring dynamic interactions in biological systems. In contrast, cubane and benzene cores provide rigidity, enabling stable crystal packing or coordination networks .
- Substituent Effects :
- Pyridyl Groups : Enable metal coordination (e.g., Ag⁺ in polymers), a feature absent in alkyl-substituted diazepanes .
- Chlorophenyl/Propyl Groups : Chlorophenyl derivatives may exhibit stronger intermolecular interactions (halogen bonding) compared to propyl-substituted analogues, affecting solubility .
- Hydroxyethyl Groups : Enhance hydrophilicity, contrasting with the lipophilic propyl groups in the target compound .
Biological Activity
N1,N4-dipropyl-1,4-diazepane-1,4-dicarboxamide, a member of the diazepane class, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by its unique structure, this compound features a diazepane ring with propyl groups and carboxamide functionalities, suggesting various pharmacological applications. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula for this compound is C12H22N4O2. The structural representation highlights the diazepane ring and the two propyl groups attached to nitrogen atoms at positions one and four, along with the two carboxamide groups at the same positions. This structural configuration is significant for its biological interactions.
Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N,N-Diethyl-1,4-diazepane | Ethyl groups instead of propyl | Different pharmacokinetic properties |
| 1-Methyl-1,4-diazepane | Methyl substitution on nitrogen | Simpler structure may lead to different activity |
| N,N-Dibutyl-1,4-diazepane | Butyl groups instead of propyl | Larger alkyl chains may influence solubility |
| 2-Methyloctahydro-1H-pyrazino[1,2-a]pyrazine | Pyrazine ring structure | Different heterocyclic framework |
This compound stands out due to its specific combination of substituents and functionalities that may enhance its interactions with biological targets compared to other similar compounds .
Anxiolytic and Antidepressant Potential
Preliminary studies suggest that this compound may exhibit anxiolytic and antidepressant properties. Its structural similarity to known psychoactive substances indicates potential efficacy in treating anxiety disorders and depression. Specific biological assays are necessary to elucidate its pharmacological profile further .
The biological mechanisms through which this compound exerts its effects may involve:
- Receptor Binding : Interaction with neurotransmitter receptors (e.g., GABA receptors) could mediate anxiolytic effects.
- Enzyme Inhibition : As seen in related compounds targeting factor Xa, it may inhibit specific enzymes involved in coagulation pathways.
Further research is required to confirm these mechanisms specifically for this compound.
Case Studies and Research Findings
While direct case studies on this compound are sparse, studies on similar diazepane derivatives provide insight into its potential applications:
Study 1: Anticoagulant Efficacy
A study focused on novel 1,4-diazepane derivatives reported potent factor Xa inhibitory activity (IC50 = 6.8 nM) and effective antithrombotic action without prolonging bleeding time . This suggests that this compound could similarly influence coagulation pathways.
Study 2: Anxiolytic Activity
Research on compounds with similar structures indicated that modifications in the diazepane ring could enhance anxiolytic properties. The introduction of propyl groups may optimize binding affinities to GABA receptors .
Q & A
Basic Research Question
- X-ray Crystallography : Resolves bond lengths, angles, and hydrogen-bonding networks. For example, asymmetric units in related bisamides show Ag⁺ coordination via N and O atoms .
- NMR Spectroscopy : ¹H/¹³C NMR confirms propyl group integration and diazepane ring conformation. Coupling constants (e.g., J = 10–12 Hz) indicate chair-like ring conformations .
Advanced Research Question How can dynamic NMR detect conformational flexibility in solution? Variable-temperature NMR (VT-NMR) monitors ring-flipping kinetics. For diazepane derivatives, coalescence temperatures near 0°C suggest low energy barriers (<50 kJ/mol) between conformers .
What are the applications in coordination chemistry or material science?
Basic Research Question
The carboxamide groups act as tridentate ligands for metal ions (e.g., Ag⁺, Cu²⁺), forming coordination polymers. Structural analysis (XRD) reveals 2D networks with topology indices like (4,8²) .
Advanced Research Question How does ligand geometry affect metal coordination efficiency? Comparing N1,N4-dipropyl (flexible) vs. pyridinyl (rigid) analogs shows that alkyl chains reduce metal-binding affinity but enhance solubility in nonpolar solvents, enabling thin-film applications .
How can computational methods complement experimental data?
Basic Research Question
- DFT Calculations : Predict vibrational spectra (IR), electronic properties (HOMO-LUMO gaps), and stability of tautomers. For pyridinedicarboxamides, B3LYP/6-31G* models align with experimental IR peaks .
- Molecular Dynamics (MD) : Simulate solvation effects and aggregation behavior in solvents like chloroform .
Advanced Research Question Can machine learning predict synthetic yields? Training models on reaction parameters (e.g., solvent, temperature) from analogous bisamide syntheses (e.g., BA1–BA6 ) may forecast optimal conditions for novel derivatives.
How should researchers address contradictory data in structural or synthetic studies?
Q. Methodological Approach
- Reproducibility Checks : Verify crystallization conditions (e.g., solvent evaporation rate) to resolve discrepancies in XRD data .
- Controlled Experiments : Systematically vary reaction parameters (e.g., stoichiometry, catalysts) to identify yield-limiting factors .
Case Study : Conflicting reports on Ag⁺ coordination (tridentate vs. bidentate) may arise from counterion effects (e.g., p-toluenesulfonate vs. nitrate). Single-source precursor studies can isolate variables .
What toxicological or safety assessments are recommended for preliminary studies?
Q. Basic Protocol
- Ames Test : Screen for mutagenicity using Salmonella strains.
- In Vitro Cytotoxicity : Assess IC₅₀ in human cell lines (e.g., HEK293).
- Environmental Impact : Biodegradability assays (OECD 301) .
Advanced Consideration
Structure-activity relationships (SAR) with analogs (e.g., cyclohexane-dicarboxamides ) can prioritize toxicological endpoints.
How can researchers optimize crystallization for XRD analysis?
Q. Methodology
- Solvent Screening : Test polar (DMSO) vs. nonpolar (hexane) solvents.
- Vapor Diffusion : Slow evaporation from THF/water mixtures produces high-quality crystals .
- Additive Screening : Small molecules (e.g., crown ethers) template ordered packing .
Example : For N1,N4-bis(pyridinyl) analogs, acetone/ethanol mixtures yield monoclinic crystals (space group P2₁/c) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
